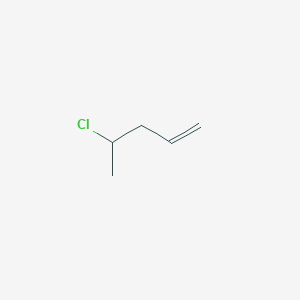

4-Chloro-1-pentene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloropent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGJOILKRSNJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909391 | |

| Record name | 4-Chloropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10524-08-0 | |

| Record name | 4-Chloro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010524080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-pentene

IUPAC Name: 4-chloropent-1-ene[1][2] CAS Number: 10524-08-0[1][2][3][4]

This technical guide provides a comprehensive overview of 4-Chloro-1-pentene, a versatile chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical properties, synthesis, and key reactions.

Chemical and Physical Properties

This compound is a flammable, clear liquid.[1] Its bifunctional nature, containing both a terminal alkene and a secondary alkyl chloride, makes it a valuable precursor in a variety of organic syntheses.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [1][3][5][6][7][8] |

| Molecular Weight | 104.58 g/mol | [1][7] |

| Density | 0.886 - 0.887 g/cm³ | [1][5] |

| Boiling Point | 98.5 °C at 760 mmHg | [1][5][9] |

| Flash Point | 2.4 °C | [1][5][9] |

| Refractive Index | 1.4140 - 1.418 | [5][9] |

| Vapor Pressure | 45.8 mmHg at 25 °C | [5][9] |

| InChI | InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3,5H,1,4H2,2H3 | [1][3][4] |

| InChIKey | BIGJOILKRSNJMQ-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | CC(CC=C)Cl | [1][5] |

Experimental Protocols and Key Reactions

Synthesis of this compound

The primary industrial synthesis of this compound involves the allylic chlorination of 1-pentene. This reaction is typically performed at high temperatures to favor substitution over addition to the double bond.

Conceptual Protocol: Allylic Chlorination of 1-Pentene

-

Reactants : 1-pentene and chlorine gas (Cl₂).

-

Conditions : The reaction is conducted at elevated temperatures (e.g., >300 °C) in the gas phase. This thermal energy promotes the homolytic cleavage of the Cl-Cl bond, initiating a free-radical chain reaction. Alternatively, a radical initiator can be used at lower temperatures.

-

Mechanism :

-

Initiation : Chlorine molecules dissociate into chlorine radicals (Cl•) under heat or light.

-

Propagation : A chlorine radical abstracts an allylic hydrogen from 1-pentene, forming a resonance-stabilized allyl radical and HCl. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain.

-

Termination : The reaction is terminated by the combination of any two radical species.

-

-

Work-up and Purification : The product mixture is cooled, and the desired this compound is separated from byproducts and unreacted starting materials by fractional distillation.

Diagram: Synthesis of this compound via Allylic Chlorination

References

- 1. This compound|CAS 10524-08-0|Supplier [benchchem.com]

- 2. 4-Chloropent-1-ene | C5H9Cl | CID 139176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 4. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chloro-2-pentene - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. youtube.com [youtube.com]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

Synthesis of 4-Chloro-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-pentene is a valuable bifunctional molecule containing both an alkene and a secondary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the introduction of the pentenyl group in the synthesis of more complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic pathways to assist researchers in selecting and implementing the most suitable method for their specific applications.

Core Synthesis Routes

Several effective methods for the synthesis of this compound have been reported in the chemical literature. The most prominent and practical routes, which will be discussed in detail, include:

-

Chlorination of 4-Penten-2-ol: This is a reliable method involving the conversion of a secondary alcohol to the corresponding alkyl chloride using common chlorinating agents.

-

Allylic Chlorination of 1-Pentene: This route utilizes a free-radical halogenation reaction to introduce a chlorine atom at the allylic position of 1-pentene.

-

Ring-Opening of Cyclopropylcarbinol: This method proceeds via a carbocationic rearrangement of a cyclopropylcarbinyl system to yield the homoallylic chloride.

A comparative summary of these primary synthesis routes is presented in the table below.

| Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Potential Challenges |

| 1a | 4-Penten-2-ol | Thionyl chloride (SOCl₂), Pyridine | Good to Excellent | Readily available starting material, well-established reaction. | Formation of gaseous HCl, potential for side reactions if not controlled. |

| 1b | 4-Penten-2-ol | Phosphorus pentachloride (PCl₅) | Moderate to Good | Effective for secondary alcohols. | Solid reagent, vigorous reaction, formation of POCl₃ byproduct. |

| 2 | 1-Pentene | N-Chlorosuccinimide (NCS) | Moderate | Direct chlorination of an inexpensive starting material. | Potential for formation of isomeric monochlorinated and dichlorinated byproducts, requires radical initiator. |

| 3 | Cyclopropylcarbinol | Hydrochloric acid (HCl) | Variable | Utilizes a readily available starting material. | Formation of a mixture of isomeric chlorides, requiring careful purification. |

Detailed Experimental Protocols

Route 1: Chlorination of 4-Penten-2-ol

The conversion of 4-penten-2-ol to this compound is a standard nucleophilic substitution reaction on an alcohol. The hydroxyl group is a poor leaving group and must first be converted into a better one. This is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.

This is a widely used and effective method for the chlorination of secondary alcohols with inversion of stereochemistry. Pyridine is used to neutralize the HCl generated during the reaction.

Reaction Scheme:

Reaction of 4-Penten-2-ol with Thionyl Chloride.

Experimental Protocol:

-

A solution of 4-penten-2-ol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred solution of the alcohol.

-

Following the addition of thionyl chloride, a solution of pyridine (1.2 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC).

-

Upon completion, the reaction mixture is cooled again to 0 °C and quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to afford this compound.

Phosphorus pentachloride is another effective reagent for the chlorination of secondary alcohols.

Reaction Scheme:

Reaction of 4-Penten-2-ol with Phosphorus Pentachloride.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of 4-penten-2-ol (1.0 eq) in anhydrous diethyl ether is placed.

-

The flask is cooled to 0 °C in an ice bath.

-

Solid phosphorus pentachloride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic phase is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by fractional distillation to yield this compound.

Route 2: Allylic Chlorination of 1-Pentene

This method involves the direct chlorination of 1-pentene at the allylic position using a reagent like N-chlorosuccinimide (NCS), which is a source of chlorine radicals. The reaction is typically initiated by light or a radical initiator.

Reaction Scheme:

Molecular structure and formula of 4-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 4-Chloro-1-pentene, a halogenated alkene of interest in organic synthesis.

Molecular Structure and Formula

This compound is a chlorinated hydrocarbon with the chemical formula C₅H₉Cl.[1][2][3] Its structure consists of a five-carbon chain containing a terminal double bond between the first and second carbon atoms and a chlorine atom attached to the fourth carbon.[4] This chiral molecule is often supplied as a racemic mixture.

IUPAC Name: 4-chloropent-1-ene[4] Canonical SMILES: CC(CC=C)Cl[4] CAS Number: 10524-08-0[1][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 104.58 g/mol | [4] |

| Density | 0.886 g/cm³ | [2] |

| Boiling Point | 98.5 °C (at 760 mmHg) | [2] |

| Flash Point | 2.4 °C | [2] |

| Refractive Index | 1.418 | [2] |

| Vapor Pressure | 45.8 mmHg at 25°C | [2] |

Synthesis

The primary method for the synthesis of this compound is the free-radical allylic chlorination of 1-pentene. This reaction is typically initiated by ultraviolet (UV) light or heat. An alternative, though less common, route is the dehydrohalogenation of 1,4-dichloropentane.

Experimental Protocol: Allylic Chlorination of 1-Pentene

The following is a representative protocol for the synthesis of this compound. Specific conditions may require optimization.

Materials:

-

1-Pentene

-

Chlorine (Cl₂) gas

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and ozone-depleting; alternative solvents should be considered.)

-

UV lamp or heat source

-

Reaction flask equipped with a gas inlet, condenser, and stirrer

Procedure:

-

In a fume hood, dissolve 1-pentene in an appropriate volume of the inert solvent in the reaction flask.

-

While vigorously stirring the solution, begin bubbling chlorine gas through the mixture at a controlled rate.

-

Simultaneously, irradiate the flask with a UV lamp or heat the mixture to initiate the radical chain reaction.[5] A low concentration of chlorine is maintained to favor substitution over addition to the double bond.[6][7]

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.

-

Upon completion, stop the flow of chlorine and the initiation source.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl byproduct.

-

Wash the organic solution with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining HCl, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (=CH₂) | 5.0 - 5.3 | ddt (di-doublet of triplets) |

| H-2 (-CH=) | 5.7 - 6.0 | m (multiplet) |

| H-3 (-CH₂-) | ~2.5 | m (multiplet) |

| H-4 (-CHCl-) | 4.0 - 4.3 | m (multiplet) |

| H-5 (-CH₃) | ~1.6 | d (doublet) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in different chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~118 |

| C-2 (-CH=) | ~135 |

| C-3 (-CH₂-) | ~45 |

| C-4 (-CHCl-) | ~60 |

| C-5 (-CH₃) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the alkene and alkyl halide functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| =C-H | Stretch | 3080 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1640 - 1650 |

| =CH₂ | Bend (out-of-plane) | ~915 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), this compound will produce a molecular ion peak and several characteristic fragment ions.

| m/z Value | Interpretation | Notes |

| 104/106 | [M]⁺, Molecular Ion | The two peaks in an approximate 3:1 intensity ratio are due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 69 | [M - Cl]⁺ | Loss of a chlorine radical, resulting in a C₅H₉⁺ cation. This is often a significant peak. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common and stable fragment in the mass spectra of alkenes. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure and the properties of similar compounds like 4-chloro-1-butene and 1-pentene, it should be handled as a highly flammable liquid and vapor .[8]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10][11]

-

Use explosion-proof electrical and lighting equipment.[8][9]

-

Ground all containers and equipment to prevent static discharge.[9][10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10][11]

In case of exposure, seek immediate medical attention. Skin or eye contact should be followed by flushing with copious amounts of water.[8]

Applications in Synthesis

This compound is a useful intermediate in organic synthesis. The presence of both a double bond and a reactive alkyl chloride functionality allows for a variety of subsequent transformations. It can be used as a precursor for the synthesis of organometallic reagents, such as Grignard reagents or organolithium compounds, by reaction with the corresponding metals. These reagents can then be used in carbon-carbon bond-forming reactions. The double bond can also undergo various addition and polymerization reactions.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 4. 4-Chloropent-1-ene | C5H9Cl | CID 139176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-pentene

This technical guide provides a comprehensive overview of the boiling point and density of 4-chloro-1-pentene, tailored for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual workflows to illustrate the methodologies.

Physicochemical Properties of this compound

This compound, with the CAS number 10524-08-0, is a halogenated alkene.[1][2] Its physical and chemical characteristics are crucial for its handling, application in synthesis, and safety considerations. The key quantitative properties are summarized in the table below.

| Property | Value | Units |

| Boiling Point | 98.5 | °C at 760 mmHg |

| Density | 0.886 | g/cm³ |

| Molecular Formula | C₅H₉Cl | |

| Molecular Weight | 104.58 | g/mol [3] |

| Flash Point | 2.4 | °C[1][4] |

| Vapor Pressure | 45.8 | mmHg at 25°C[1][4] |

| Refractive Index | 1.418 | [1] |

Experimental Protocols

Accurate determination of the boiling point and density of this compound is fundamental for its characterization and use in experimental settings. The following sections detail the methodologies for these measurements.

Determination of Boiling Point (Micro Method)

For instances where the sample volume is limited, a micro-boiling point determination method is a suitable and accurate technique.[5][6]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., MelTemp apparatus, oil bath, or heating block)[5][7]

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.[6]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then immersed in a heating bath (such as paraffin) or placed in a heating block.[5][8] The thermometer bulb should be positioned level with the sample.

-

Heating: The heating apparatus is turned on, and the temperature is gradually increased. The liquid should be stirred gently if using a stirring hot plate.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of trapped air and the increasing vapor pressure of the liquid.[5][6]

-

Boiling Point Identification: Heating should continue until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.[5] The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

-

Recording: The temperature at this point is recorded as the boiling point of the liquid. For increased accuracy, the procedure can be repeated.

Determination of Density

The density of a liquid is determined by measuring its mass and volume.[9][10]

Apparatus:

-

Analytical balance

-

Volumetric glassware (e.g., graduated cylinder, pipette, or pycnometer)

-

Beaker

Procedure:

-

Mass of Empty Container: The mass of a clean, dry beaker or measuring cylinder is measured and recorded using an analytical balance.[11] The balance should be tared after placing the empty container on it.[12]

-

Volume Measurement: A precise volume of this compound is transferred into the pre-weighed container. For high accuracy, a pipette is recommended.

-

Mass of Container with Liquid: The mass of the container with the liquid is then measured and recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[11] The density is then calculated using the formula: Density = Mass / Volume[9]

-

Temperature: The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling point and density of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 3. 4-Chloropent-1-ene | C5H9Cl | CID 139176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Pentene, 4-chloro-|10524-08-0|lookchem [lookchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. phillysim.org [phillysim.org]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. homesciencetools.com [homesciencetools.com]

- 10. m.youtube.com [m.youtube.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

Solubility of 4-Chloro-1-pentene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-1-pentene in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on established chemical principles, supplemented by a detailed, adaptable experimental protocol for determining solubility and miscibility. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of the solubility behavior of this halogenated alkene for applications in synthesis, formulation, and other research and development activities.

Introduction

This compound (C₅H₉Cl) is a halogenated alkene of interest in various chemical syntheses. Its bifunctional nature, possessing both a reactive carbon-chlorine bond and a terminal double bond, makes it a versatile intermediate. Understanding its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide summarizes the expected solubility of this compound and provides a practical framework for its experimental determination.

Predicted Solubility Profile

This compound is a molecule of low to moderate polarity. The carbon-chlorine bond introduces a dipole moment, but the overall molecule is dominated by its nonpolar hydrocarbon backbone. Therefore, its solubility is expected to be highest in nonpolar and weakly polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility/Miscibility | Rationale |

| Non-Polar | Hexane, Toluene | High (Likely Miscible) | The primary intermolecular forces in both this compound and these solvents are London dispersion forces. The similar nature of these forces leads to favorable mixing and high solubility. |

| Polar Aprotic | Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane, Chloroform | High (Likely Miscible) | These solvents possess dipole-dipole interactions and can also engage in dispersion forces. The moderate polarity of this compound allows for favorable interactions with these solvents, leading to good solubility. Haloalkanes are known to dissolve well in these types of solvents.[1][2][3] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents are characterized by strong hydrogen bonding. While this compound can participate in dipole-dipole and dispersion interactions, it cannot act as a hydrogen bond donor. To dissolve, it must disrupt the strong hydrogen bonds of the solvent, which is energetically unfavorable, likely resulting in lower solubility compared to non-polar or polar aprotic solvents. |

Experimental Determination of Solubility and Miscibility

Given the absence of published quantitative data, experimental determination is necessary to ascertain the precise solubility of this compound in a specific solvent. The following protocols provide a general framework for both qualitative miscibility testing and quantitative solubility determination.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes and/or burettes

-

Volumetric flasks

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block

-

Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Protocol for Qualitative Miscibility Testing

This method is a rapid, preliminary assessment of whether this compound is miscible (mixes in all proportions) with a given solvent at room temperature.

-

To a clean, dry test tube, add 1 mL of the selected organic solvent.

-

Incrementally add this compound dropwise, swirling or vortexing after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or schlieren lines that persist after mixing.

-

Continue adding this compound until an equal volume (1 mL) has been added, or until immiscibility is observed.

-

If the mixture remains a single, clear phase after the addition of an equal volume, the two liquids can be considered miscible for practical purposes.

Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the concentration of this compound in a saturated solution at a specific temperature.

-

Preparation of the Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the chosen solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled bath and agitate (e.g., with a magnetic stirrer) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath until the two phases have clearly separated.

-

Sampling: Carefully withdraw a known volume of the upper solvent layer (the supernatant), ensuring that none of the undissolved this compound is collected.

-

Analysis: Accurately dilute the collected sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

Conceptual Relationship of Intermolecular Forces and Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates this relationship.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 4-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 4-chloro-1-pentene. The presence of a carbon-carbon double bond in proximity to the reactive center profoundly influences the reaction kinetics and mechanism, deviating significantly from simple primary or secondary alkyl halides. This document details the underlying principles of neighboring group participation, the resulting rate enhancement (anchimeric assistance), and the formation of rearranged products via a cyclopropylcarbinyl cation intermediate. Detailed experimental protocols for studying the solvolysis kinetics are provided, along with visualizations of the key reaction pathways.

Introduction

This compound (C₅H₉Cl) is a bifunctional molecule containing both a reactive C-Cl bond and a nucleophilic carbon-carbon double bond.[1] The interaction between these two functional groups is a cornerstone of its chemical behavior, making it a valuable substrate for studying intramolecular reactions and a versatile intermediate in organic synthesis. Understanding the reactivity of the C-Cl bond is crucial for predicting reaction outcomes and designing synthetic routes involving this molecule.

The C-Cl bond is located at an electrophilic carbon center, making it susceptible to nucleophilic substitution. However, unlike simple alkyl chlorides that react via canonical Sₙ1 or Sₙ2 mechanisms, the reactivity of this compound is dominated by neighboring group participation (NGP) , also known as anchimeric assistance .[2][3] The π-electrons of the double bond act as an internal nucleophile, assisting in the departure of the chloride leaving group. This participation leads to a significant rate acceleration and the formation of rearranged products.[2][3]

Reaction Mechanisms and Pathways

The solvolysis of this compound does not proceed through a simple, direct displacement of the chloride ion by an external nucleophile. Instead, the reaction is initiated by the intramolecular attack of the double bond on the carbon bearing the chlorine atom.

Neighboring Group Participation and the Formation of a Cyclopropylcarbinyl Cation

The π-electrons of the alkene can stabilize the transition state by delocalizing the developing positive charge as the C-Cl bond breaks.[3] This leads to the formation of a non-classical bridged cation, which can be represented as a resonance hybrid of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. This intramolecular assistance significantly lowers the activation energy of the rate-determining step, leading to a substantial rate enhancement compared to analogous saturated alkyl chlorides.[2][4]

The reaction follows first-order kinetics because the intramolecular participation of the neighboring group is the rate-determining step, and it does not involve the external nucleophile.[2]

dot

Caption: Formation of the cyclopropylcarbinyl cation intermediate via neighboring group participation.

Product Formation

The stabilized cyclopropylcarbinyl cation intermediate can be attacked by a nucleophile (e.g., the solvent in solvolysis) at different positions, leading to a mixture of products. This includes both the unrearranged product and, more significantly, rearranged products. The major products are often derived from the attack on the cyclopropylcarbinyl system, which can lead to the formation of cyclopropyl and cyclobutyl derivatives. For instance, in the presence of water or ethanol, the hydrolysis or ethanolysis of this compound yields a mixture of primary and secondary alcohols, with rearranged products often predominating.

dot

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 4-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-pentene is a bifunctional molecule featuring a terminal alkene and a secondary alkyl chloride. This structure presents an interesting case for studying the principles of electrophilic addition reactions, as the chloro substituent, although not directly attached to the double bond, can exert electronic effects that influence the regioselectivity and reactivity of the alkene. This technical guide provides a comprehensive overview of the core electrophilic addition reactions of this compound, including hydrohalogenation, halogenation, halohydrin formation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. For each reaction, a detailed mechanism, predicted product distribution, a general experimental protocol, and expected spectroscopic data for the major products are presented. The influence of the homoallylic chlorine atom is a central theme, with predictions based on established principles of physical organic chemistry.

Core Principles: The Influence of the Homoallylic Chloro Substituent

The regioselectivity of electrophilic addition to an unsymmetrical alkene is primarily governed by the stability of the carbocation intermediate formed upon the initial attack of the electrophile. According to Markovnikov's rule, the electrophile (often H⁺) adds to the carbon of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more substituted, and thus more stable, carbocation.

In the case of this compound, the chloro group is at the C-4 position, which is homoallylic to the double bond. This substituent can influence the stability of the carbocation intermediate at C-2 through two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect. This effect destabilizes a nearby positive charge, which would argue against the formation of a carbocation at C-2.

-

Hyperconjugation/Electromeric Effect (+E): In certain contexts, particularly with highly reactive electrophiles, the C-Cl bond can participate in hyperconjugation or electromeric effects, which can influence the electron density of the double bond.

The interplay of these effects is dependent on the nature and reactivity of the electrophilic reagent.[1]

-

With less reactive electrophiles , the orientation of addition is often controlled by electromeric or hyperconjugative effects, favoring the "normal" Markovnikov addition.

-

With highly reactive electrophiles , the inductive effect may become more dominant, potentially leading to a decrease in Markovnikov selectivity or even favoring anti-Markovnikov addition in some cases.[1]

This guide will explore how these principles apply to various electrophilic addition reactions of this compound.

Electrophilic Addition Reactions of this compound

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound is expected to proceed via a carbocation intermediate. The regioselectivity will be dictated by the stability of the resulting secondary carbocation at C-2 versus the primary carbocation at C-1.

Mechanism: The reaction is initiated by the protonation of the double bond to form a carbocation. The subsequent attack of the halide ion yields the final product.

Regioselectivity: The formation of the secondary carbocation at C-2 is significantly more favorable than the primary carbocation at C-1. The electron-withdrawing inductive effect of the chlorine at C-4 will have a minor destabilizing effect on the C-2 carbocation, but this is unlikely to overcome the inherent stability difference between a secondary and a primary carbocation. Therefore, the reaction is expected to be highly regioselective, yielding the Markovnikov product.

Experimental Protocol (Hypothetical):

-

In a fume hood, dissolve this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen bromide gas (1.1 eq.) slowly through the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Quantitative Data (Predicted):

| Reactant | Reagent | Major Product | Minor Product | Predicted Yield |

| This compound | HBr | 2-Bromo-4-chloropentane | 1-Bromo-4-chloropentane | >95% (Major) |

| This compound | HCl | 2,4-Dichloropentane | 1,4-Dichloropentane | >95% (Major) |

| This compound | HI | 4-Chloro-2-iodopentane | 4-Chloro-1-iodopentane | >95% (Major) |

Spectroscopic Data for 2-Bromo-4-chloropentane (Predicted):

-

¹H NMR: Resonances for the methyl group adjacent to the chlorine will appear as a doublet. The proton on the carbon bearing the bromine will be a complex multiplet. The methylene protons will also show complex splitting patterns.

-

¹³C NMR: Two distinct signals for the carbons bearing the halogens, along with signals for the other three carbons.

-

IR (cm⁻¹): C-H stretching (alkane) ~2850-3000, C-Cl stretch ~600-800, C-Br stretch ~500-600.

Halogenation: Addition of X₂

The addition of halogens (Cl₂, Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Mechanism: The alkene attacks the halogen molecule, displacing a halide ion and forming a three-membered halonium ion. The halide ion then attacks one of the carbons of the halonium ion from the backside, opening the ring.

Regioselectivity: In an unsymmetrical alkene, the subsequent nucleophilic attack by the halide ion occurs at the more substituted carbon of the halonium ion, as this carbon can better accommodate a partial positive charge. Thus, the bromine from Br₂ will add to C-2, and the bromide ion will attack C-1.

Experimental Protocol (Hypothetical):

-

Dissolve this compound (1.0 eq.) in an inert solvent like dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.0 eq.) in CH₂Cl₂ dropwise with stirring.

-

The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography if necessary.

Quantitative Data (Predicted):

| Reactant | Reagent | Major Product | Predicted Yield |

| This compound | Br₂ in CH₂Cl₂ | 1,2-Dibromo-4-chloropentane | >90% |

| This compound | Cl₂ in CH₂Cl₂ | 1,2,4-Trichloropentane | >90% |

Spectroscopic Data for 1,2-Dibromo-4-chloropentane (Predicted):

-

¹H NMR: A complex spectrum with overlapping multiplets for the protons on C-1, C-2, C-3, and C-4.

-

¹³C NMR: Five distinct signals corresponding to the five carbons in the molecule.

-

IR (cm⁻¹): C-H stretching (alkane) ~2850-3000, C-Cl stretch ~600-800, C-Br stretch ~500-600.

Halohydrin Formation

When halogenation is carried out in a nucleophilic solvent like water, a halohydrin is formed. Water acts as the nucleophile, attacking the halonium ion intermediate.

Mechanism: The mechanism is similar to halogenation, but in the second step, a water molecule attacks the more substituted carbon of the halonium ion. A final deprotonation step yields the halohydrin.

Regioselectivity: The water molecule will attack the more substituted carbon (C-2) of the chloronium ion, leading to the formation of a product where the hydroxyl group is at C-2 and the chlorine is at C-1.

Experimental Protocol (Hypothetical):

-

Suspend this compound (1.0 eq.) in a mixture of water and a co-solvent like DMSO or THF.

-

Cool the mixture to 0 °C.

-

Slowly add N-chlorosuccinimide (NCS) or bubble chlorine gas through the mixture with vigorous stirring.

-

Monitor the reaction by TLC or GC.

-

After completion, extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Quantitative Data (Predicted):

| Reactant | Reagent | Major Product | Predicted Yield |

| This compound | Cl₂/H₂O | 1,4-Dichloro-2-pentanol | >85% |

| This compound | Br₂/H₂O | 1-Bromo-4-chloro-2-pentanol | >85% |

Spectroscopic Data for 1,4-Dichloro-2-pentanol (Predicted):

-

¹H NMR: A broad singlet for the hydroxyl proton, a multiplet for the proton on the carbon bearing the hydroxyl group, and complex multiplets for the other protons.

-

¹³C NMR: Signals for the two carbons attached to chlorine and the carbon attached to the hydroxyl group will be downfield.

-

IR (cm⁻¹): Broad O-H stretch ~3200-3600, C-H stretching (alkane) ~2850-3000, C-O stretch ~1050-1150, C-Cl stretch ~600-800.

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) also proceeds through a carbocation intermediate.

Mechanism: The alkene is protonated to form the more stable carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion gives the alcohol.

Regioselectivity: The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C-2) to give 4-chloro-2-pentanol. Carbocation rearrangements are possible in acid-catalyzed hydration, but in this specific case, a hydride shift would lead to a less stable carbocation, so rearrangement is not expected.

Experimental Protocol (Hypothetical):

-

To a mixture of water and a catalytic amount of concentrated sulfuric acid, add this compound at 0 °C.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitor by GC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by distillation.

Quantitative Data (Predicted):

| Reactant | Reagent | Major Product | Predicted Yield |

| This compound | H₂O, H₂SO₄ (cat.) | 4-Chloro-2-pentanol | ~60-70% |

Spectroscopic Data for 4-Chloro-2-pentanol (Predicted):

-

¹H NMR: A broad singlet for the OH proton, a multiplet for the CH-OH proton, a doublet for the terminal methyl group, and complex multiplets for the methylene and CH-Cl protons.

-

¹³C NMR: Signals for the carbon bearing the hydroxyl group and the carbon bearing the chlorine atom, along with three other signals.

-

IR (cm⁻¹): Broad O-H stretch ~3200-3600, C-H stretching (alkane) ~2850-3000, C-O stretch ~1050-1150, C-Cl stretch ~600-800.

Oxymercuration-Demercuration

This two-step procedure is another method for the Markovnikov hydration of alkenes that avoids the use of strong acid and prevents carbocation rearrangements.

Mechanism: The alkene reacts with mercuric acetate to form a cyclic mercurinium ion intermediate. Water attacks the more substituted carbon of this intermediate, followed by demercuration with sodium borohydride.

Regioselectivity: The reaction is highly regioselective for the Markovnikov product, 4-chloro-2-pentanol, due to the preferential attack of water on the more substituted carbon of the mercurinium ion.

Experimental Protocol (General):

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water.

-

Add mercuric acetate (Hg(OAc)₂) (1.0 eq.) and stir the mixture at room temperature until the oxymercuration is complete (often indicated by a color change or confirmed by TLC).

-

Cool the reaction mixture to 0 °C and add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.

-

Stir the mixture until the mercury precipitates as a gray solid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

-

Purify the product by distillation or chromatography.

Quantitative Data (Predicted):

| Reactant | Reagents | Major Product | Predicted Yield |

| This compound | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 4-Chloro-2-pentanol | >90% |

Hydroboration-Oxidation

This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond.

Mechanism: Borane (BH₃) adds to the double bond in a concerted, syn-addition, with the boron adding to the less sterically hindered carbon (C-1). Subsequent oxidation of the resulting organoborane with hydrogen peroxide and base replaces the boron with a hydroxyl group.

Regioselectivity: The hydroboration step is highly regioselective for the addition of boron to the less substituted carbon (C-1), leading to the formation of the anti-Markovnikov alcohol, 4-chloro-1-pentanol. The use of sterically hindered boranes like 9-BBN can further enhance this selectivity.

Experimental Protocol (General):

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF) or 9-BBN (0.5 eq. for 9-BBN as it is a dimer) in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).

-

Stir the mixture at room temperature or with gentle heating until the oxidation is complete.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the product by distillation or chromatography.

Quantitative Data (Predicted):

| Reactant | Reagents | Major Product | Predicted Yield |

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Chloro-1-pentanol | >90% |

Spectroscopic Data for 4-Chloro-1-pentanol (Predicted):

-

¹H NMR: A triplet for the protons of the CH₂OH group, a broad singlet for the OH proton, and complex multiplets for the remaining protons.

-

¹³C NMR: A signal for the carbon bearing the hydroxyl group (upfield compared to the Markovnikov product) and a signal for the carbon bearing the chlorine.

-

IR (cm⁻¹): Broad O-H stretch ~3200-3600, C-H stretching (alkane) ~2850-3000, C-O stretch ~1050-1150, C-Cl stretch ~600-800.

Summary of Electrophilic Addition Reactions

The following table summarizes the predicted outcomes for the electrophilic addition reactions of this compound.

| Reaction | Reagents | Regioselectivity | Major Product |

| Hydrohalogenation | HX (HCl, HBr, HI) | Markovnikov | 2-Halo-4-chloropentane |

| Halogenation | X₂ in CH₂Cl₂ (X=Cl, Br) | N/A (adds to both carbons) | 1,2-Dihalo-4-chloropentane |

| Halohydrin Formation | X₂ in H₂O (X=Cl, Br) | Markovnikov (OH at C-2) | 1-Halo-4-chloro-2-pentanol |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 4-Chloro-2-pentanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | Markovnikov | 4-Chloro-2-pentanol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 4-Chloro-1-pentanol |

Conclusion

The electrophilic addition reactions of this compound are predicted to follow the general principles observed for other unsymmetrical alkenes. The regioselectivity is largely dictated by the stability of the carbocation or carbocation-like intermediate. For reactions proceeding through a carbocation (hydrohalogenation, acid-catalyzed hydration), Markovnikov's rule is expected to be followed, leading to addition at the C-2 position. The electron-withdrawing nature of the homoallylic chlorine is not anticipated to be strong enough to reverse this preference. For reactions involving cyclic intermediates (halogenation, halohydrin formation, oxymercuration), the attack of the nucleophile is also directed to the more substituted carbon. In contrast, hydroboration-oxidation provides a reliable method for the synthesis of the anti-Markovnikov product. While carbocation rearrangements are a consideration in some electrophilic additions, they are not expected to be a significant competing pathway for this compound. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile bifunctional molecule.

References

An In-Depth Technical Guide to the Stability and Safe Handling of 4-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and safe handling of 4-Chloro-1-pentene, a versatile halogenated alkene intermediate. The information presented herein is intended to support laboratory research and development activities by providing essential data on physical properties, chemical stability, potential hazards, and recommended handling procedures.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₅H₉Cl.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | 98.5 °C at 760 mmHg | [2] |

| Flash Point | 2.4 °C | [2] |

| Density | 0.886 g/cm³ | [2] |

| Vapor Pressure | 45.8 mmHg at 25 °C | [2] |

| Refractive Index | 1.418 | [2] |

| LogP (Predicted) | 2.44 | [2] |

| CAS Number | 10524-08-0 | [1] |

Chemical Stability and Reactivity

This compound exhibits reactivity characteristic of both an alkene and an alkyl halide. Its stability is influenced by factors such as temperature, light, and the presence of other chemical agents.

Thermal Stability and Decomposition

Isomerization

This compound is known to undergo isomerization, a critical consideration in its synthesis and storage.

-

Isomerization to 3-Chloro-1-pentene: A documented isomerization involves the shift of the chlorine atom from the 4-position to the 3-position. The standard enthalpy of this isomerization in the liquid phase has been determined to be 4.2 kJ/mol.[6][7]

-

Isomerization to 5-Chloro-2-pentene: In the presence of nickel-based catalysts, this compound can isomerize to 5-chloro-2-pentene. This reaction involves the migration of the double bond.[6]

The isomerization pathways are influenced by catalysts and reaction conditions.

Caption: Isomerization pathways of this compound.

Polymerization

As an alkene, this compound can undergo polymerization, particularly cationic polymerization.[6] This process is typically initiated by a Lewis acid or a protic acid, leading to the formation of a carbocation which then propagates.[6] The tendency to polymerize underscores the need for controlled storage conditions to maintain the monomer's integrity.

Reactivity with Other Chemicals

Being an allylic halide, this compound is susceptible to nucleophilic substitution reactions.[8][9] It is incompatible with strong oxidizing agents, acids, and bases. Contact with these substances should be avoided to prevent vigorous reactions.

Safe Handling and Storage

The safe handling and storage of this compound are paramount to ensure laboratory safety and maintain the chemical's purity. The following guidelines are based on best practices for handling volatile and reactive organic compounds.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Body Protection: A laboratory coat and closed-toe shoes.[10]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure to its vapors.[10]

Storage Recommendations

Proper storage is crucial to prevent degradation and hazardous situations.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[11] | To minimize vapor pressure and reduce the rate of potential decomposition or polymerization. |

| Inert Atmosphere | Consider storage under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Store in a tightly sealed, appropriate container.[11] | To prevent evaporation and contamination. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | To avoid potentially violent reactions. |

| Light | Protect from light. | To prevent light-induced decomposition or polymerization. |

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

Waste this compound and contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Halogenated organic waste should be segregated from non-halogenated waste streams.[11]

Caption: Logical relationships for safe handling of this compound.

Experimental Protocols (Cited Methodologies)

While detailed, step-by-step experimental protocols specifically for determining the stability of this compound are not extensively published, the methodologies employed for similar compounds can be adapted.

Determination of Thermal Stability (General Approach)

A common method for assessing the thermal stability of chlorinated hydrocarbons is through thermal decomposition studies.[3][4]

-

Objective: To determine the temperature at which the compound begins to decompose and to identify the decomposition products.

-

Apparatus: A pyrolysis setup typically consisting of a heated reactor tube (e.g., quartz), a system for delivering the sample at a controlled rate, and analytical instrumentation for identifying the effluent gases (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).[4]

-

Procedure Outline:

-

A carrier gas (e.g., nitrogen, argon) is passed through the reactor, which is heated to a set temperature.

-

A known amount of this compound is introduced into the carrier gas stream and passed through the heated reactor.

-

The effluent from the reactor is collected and analyzed by GC-MS to identify and quantify the parent compound and any decomposition products.

-

The experiment is repeated at various temperatures to determine the onset of decomposition and the temperature at which complete decomposition occurs.[3]

-

Calorimetry for Reaction Energetics (General Approach)

Reaction calorimetry can be used to measure the heat evolved or absorbed during a chemical reaction, such as isomerization or polymerization.[13]

-

Objective: To quantify the enthalpy change (ΔH) of a reaction.

-

Apparatus: A reaction calorimeter, which is an insulated vessel equipped with a sensitive thermometer, a stirrer, and often a means of adding reactants in a controlled manner.[13]

-

Procedure Outline for Isomerization Enthalpy:

-

A known amount of this compound is placed in the calorimeter with a suitable solvent.

-

The initial temperature is recorded.

-

A catalyst known to promote the isomerization is added.

-

The temperature change of the solution is monitored over time until the reaction is complete.

-

The heat of reaction is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution. The enthalpy of isomerization is then determined per mole of reactant.

-

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties. Its chemical stability is a key consideration for its use, with known pathways for isomerization and a potential for polymerization. Safe handling, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its reactivity and volatility. Adherence to proper storage and disposal procedures will ensure the integrity of the compound and the safety of laboratory personnel. While specific experimental protocols for this compound are not abundant, established methods for analogous compounds provide a solid foundation for further investigation into its stability and reactivity.

References

- 1. 4-Chloropent-1-ene | C5H9Cl | CID 139176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 10524-08-0|Supplier [benchchem.com]

- 7. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. youtube.com [youtube.com]

- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 12. rand.org [rand.org]

- 13. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Potential Hazards and Toxicity of 4-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and conduct a thorough risk assessment before handling 4-Chloro-1-pentene.

Introduction and Physicochemical Properties

This compound (CAS No: 10524-08-0) is a chlorinated alkene with the molecular formula C₅H₉Cl.[1][2] Its chemical structure, featuring both a double bond and a chlorine atom, makes it a reactive compound and a potential intermediate in various chemical syntheses. Understanding its physicochemical properties is fundamental to assessing its toxicological and hazard profile.

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [3] |

| Molecular Weight | 104.58 g/mol | [3][4] |

| CAS Number | 10524-08-0 | [1][3] |

| Appearance | Colorless Liquid (Assumed) | N/A |

| Boiling Point | 98.5 °C at 760 mmHg | [2] |

| Flash Point | 2.4 °C | [2] |

| Density | 0.886 g/cm³ | [2] |

| Vapor Pressure | 45.8 mmHg at 25 °C | [2] |

| Refractive Index | 1.418 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.19 - 2.44 | [2][5] |

Hazard Identification and Classification

While specific GHS (Globally Harmonized System) classification for this compound is not consistently available across all databases, the physical properties, particularly its very low flash point, strongly indicate that it is a highly flammable liquid .[2] For its structural isomer, 5-Chloro-1-pentene, GHS classifications include warnings for being a highly flammable liquid, harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6] Given the structural similarity, it is prudent to handle this compound with similar precautions until specific data becomes available.

Many databases indicate that hazard and classification data for this compound are "no data available".[7] This lack of information necessitates a cautious approach, treating the substance as potentially hazardous.

Toxicological Profile

Detailed toxicological studies specifically for this compound are not widely published. Much of the hazard assessment must be inferred from structurally similar compounds and general toxicological principles for chlorinated hydrocarbons.

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Data | Classification/Comment |

| Acute Oral Toxicity (LD50) | No data available | Harmful if swallowed should be assumed based on isomers.[6] |

| Acute Dermal Toxicity (LD50) | No data available | Potential for skin irritation.[6] |

| Acute Inhalation Toxicity (LC50) | No data available | Vapors may cause respiratory irritation.[6] |

| Skin Corrosion/Irritation | No data available | Assumed to be an irritant based on isomers.[6] |

| Serious Eye Damage/Irritation | No data available | Assumed to cause serious eye irritation based on isomers.[6] |

| Carcinogenicity | No data available | Insufficient data for classification. |

| Mutagenicity | No data available | Insufficient data for classification. |

| Reproductive Toxicity | No data available | Insufficient data for classification. |

Acute Toxicity

There is no specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data available for this compound in the public domain. The absence of this data means that the substance has not been adequately characterized and should be handled with extreme care, assuming a high degree of toxicity.

Skin and Eye Irritation

Based on data for the isomeric compound 5-Chloro-1-pentene, it is reasonable to assume that this compound causes skin irritation and serious eye irritation.[6] Direct contact with the liquid or its vapor can be expected to cause redness, pain, and potential damage to tissues.

Respiratory Tract Irritation

Inhalation of vapors may cause respiratory irritation.[6] As with many volatile organic compounds, high concentrations could lead to dizziness, headache, and nausea. Work should always be conducted in a well-ventilated area or a chemical fume hood.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no available data to assess the long-term toxic effects of this compound, including its potential as a carcinogen, mutagen, or reproductive toxicant.

Experimental Protocols for Toxicity Assessment

In the absence of specific studies on this compound, this section outlines the standard, internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to determine its toxicological properties.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[8]

Methodology:

-

Animal Model: Typically, the rat is the preferred species.[9]

-

Housing and Fasting: Animals are caged individually. Food is withheld overnight for rats before dosing, but not water.[9]

-

Dose Administration: The substance is administered orally in a single dose via gavage. The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8]

-

Stepwise Procedure: The test proceeds in steps using three animals of a single sex (usually females) per step. The outcome (mortality or survival) in one step determines the dose for the next step.[8]

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased.

-

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[10] Special attention is given in the first 24 hours.[10]

-

Endpoint: The primary endpoint is the classification of the substance into a GHS category based on the observed mortality at specific dose levels.[8]

References

- 1. 1-Pentene, 4-chloro- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Pentene, 4-chloro-|10524-08-0|lookchem [lookchem.com]

- 4. 4-Chloropent-1-ene | C5H9Cl | CID 139176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentene, 4-chloro- (CAS 10524-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5-Chloro-1-pentene | C5H9Cl | CID 523042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-1-pentene in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-chloro-1-pentene in Grignard reactions. It covers the formation of the corresponding Grignard reagent, potential side reactions, and subsequent reactions with electrophiles. The information is intended to guide researchers in the successful application of this versatile reagent in organic synthesis.

Introduction

This compound is a valuable bifunctional molecule containing both a chloroalkane and a terminal alkene. This structure allows for the selective formation of a Grignard reagent at the carbon-chlorine bond, creating a nucleophilic organometallic species, pent-4-en-1-ylmagnesium chloride. This Grignard reagent is a C5 building block that can participate in a wide array of carbon-carbon bond-forming reactions, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. The presence of the terminal double bond offers a site for further functionalization after the Grignard reaction has been performed.

A key consideration when working with the Grignard reagent derived from this compound is the potential for an intramolecular 5-exo-trig cyclization to form cyclopentylmethylmagnesium chloride. The equilibrium between the linear and cyclized forms is influenced by factors such as solvent and temperature.

Data Presentation

The successful formation and reaction of pent-4-en-1-ylmagnesium chloride are highly dependent on the reaction conditions. The following table summarizes typical yields and conditions for the formation of Grignard reagents from similar haloalkenes, highlighting the factors that influence the outcome.

| Precursor | Solvent | Temperature (°C) | Initiator | Product(s) | Yield (%) | Reference |

| 4-Bromo-2-pentene | Diethyl ether | Reflux | Iodine | Pent-3-en-2-ylmagnesium bromide | Good | [1] |

| 6-Chloro-1-hexene | Tetrahydrofuran (THF) | 50-60 | - | Hex-5-en-1-ylmagnesium chloride | 80-90 | [2] |

| 5-Hexenyl bromide | Diethyl ether | ~40 | - | Hex-5-en-1-ylmagnesium bromide & Cyclopentylmethylmagnesium bromide | Variable | [3] |

| 5-Hexenyl bromide | THF | ~40 | - | Hex-5-en-1-ylmagnesium bromide (major) & Cyclopentylmethylmagnesium bromide (minor) | Variable | [3] |

| Allyl bromide | Diethyl ether | <35 | - | Allylmagnesium bromide | High | [2] |

Experimental Protocols

Protocol 1: Preparation of Pent-4-en-1-ylmagnesium Chloride

This protocol describes the formation of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.

Materials:

-

Magnesium turnings

-

Iodine (crystal) or 1,2-dibromoethane

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel, drying tube)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), and a dropping funnel. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

-

Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

The reaction mixture should become cloudy and begin to gently reflux, indicating the initiation of the Grignard formation. If the reaction does not start, gentle warming with a water bath may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. To minimize the potential for intramolecular cyclization, it is recommended to perform the addition at a low temperature (e.g., 0-5 °C) if using diethyl ether.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray and cloudy solution is the pent-4-en-1-ylmagnesium chloride reagent and should be used immediately in subsequent steps.

Protocol 2: Reaction of Pent-4-en-1-ylmagnesium Chloride with an Aldehyde (Example: Propanal)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

Pent-4-en-1-ylmagnesium chloride solution (prepared as in Protocol 1)

-

Propanal

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions and work-up

Procedure:

-

Reaction with Electrophile: Cool the freshly prepared pent-4-en-1-ylmagnesium chloride solution in an ice bath. Prepare a solution of propanal (0.9 equivalents) in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the propanal solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, oct-1-en-4-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Caption: Formation of Pent-4-en-1-ylmagnesium chloride and its potential cyclization.

References

Application of 4-Chloro-1-pentene in the Synthesis of Substituted Cyclopentanes

Introduction

The synthesis of substituted cyclopentanes is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and fragrance compounds. One efficient and reliable method for the construction of the cyclopentane ring is the intramolecular radical cyclization of 4-halo-1-alkenes. This application note details the use of 4-chloro-1-pentene and its derivatives as precursors for the synthesis of methylcyclopentane and substituted cyclopentane analogs via a tin-mediated radical cyclization. This method, which typically utilizes tributyltin hydride (Bu₃SnH) as a radical mediator and azobisisobutyronitrile (AIBN) as a radical initiator, offers a versatile and high-yielding route to these important carbocyclic structures.

Reaction Principle

The core of this synthetic approach is a 5-exo-trig radical cyclization. The reaction is initiated by the thermal decomposition of AIBN, which generates a radical that abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This tin radical then abstracts the chlorine atom from this compound, generating a primary alkyl radical. This radical rapidly undergoes an intramolecular cyclization onto the alkene moiety to form a five-membered ring, resulting in a (methylcyclopentyl)methyl radical. Finally, this cyclized radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final methylcyclopentane product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

Applications

This methodology is particularly valuable for the synthesis of:

-

Simple Cycloalkanes: As a straightforward method for producing methylcyclopentane.

-